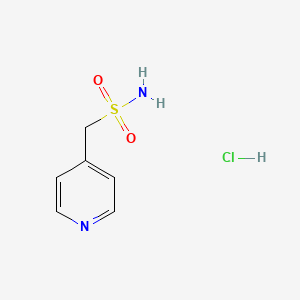

Pyridin-4-ylmethanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridin-4-ylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-4-ylmethanesulfonamide hydrochloride typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the pyridine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂NH₂) serves as a reactive site for nucleophilic substitution. Under alkaline conditions (e.g., with triethylamine), the compound undergoes displacement reactions with nucleophiles such as amines or alkoxides. For example:

ArSO2NH2+RNH2BaseArSO2NHR+NH3

This reactivity enables the synthesis of derivatives with modified biological activity.

Hydrolysis and Stability

The compound is susceptible to hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Cleavage of the sulfonamide group yields methanesulfonic acid and pyridin-4-ylmethanamine.

-

Basic Hydrolysis : Produces sulfonate salts and ammonia.

| Condition | pH Range | Primary Products | Stability |

|---|---|---|---|

| Strong Acid | <2 | Methanesulfonic acid, Amine | Low stability |

| Strong Base | >12 | Sulfonate salt, Ammonia | Moderate |

Salt Formation and Acid-Base Reactions

The hydrochloride salt form allows reversible protonation of the pyridine nitrogen. In aqueous solutions, it undergoes pH-dependent equilibria:

C5H4N–SO2NH2⋅HCl⇌C5H4N–SO2NH2+H++Cl−

This property facilitates salt metathesis with stronger acids (e.g., H₂SO₄) or bases (e.g., NaOH).

Redox Reactivity

The pyridine ring participates in redox reactions:

-

Oxidation : Under harsh oxidants (e.g., KMnO₄), the ring undergoes cleavage to form carboxylic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the pyridine to piperidine, altering the compound’s pharmacological profile.

Biological Interaction Mechanisms

The compound modulates biological targets through:

-

Hydrogen Bonding : Sulfonamide and pyridine groups interact with enzyme active sites (e.g., carbonic anhydrase).

-

Electrostatic Interactions : The protonated pyridine nitrogen binds to negatively charged residues in receptors.

Comparative Reactivity with Pyridine Derivatives

The electron-withdrawing sulfonamide group deactivates the pyridine ring toward electrophilic substitution but enhances nucleophilic reactivity at the para-position . Key contrasts include:

| Feature | Pyridin-4-ylmethanesulfonamide | Simple Pyridine |

|---|---|---|

| Electrophilic Substitution | Low reactivity | Moderate (e.g., nitration) |

| Nucleophilic Substitution | High at para-position | Low |

Catalyst-Mediated Transformations

Recent advances in pyridine chemistry highlight potential applications in multicomponent reactions. For instance, Fe₃O₄-based catalysts enable coupling with aldehydes and amines to form polysubstituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pyridin-4-ylmethanesulfonamide hydrochloride serves as a building block in the synthesis of novel pharmaceutical compounds. Its ability to modulate enzyme activity makes it valuable in drug discovery and development.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits tumor growth and metastasis in various cancer cell lines. |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines, suggesting therapeutic use in inflammatory diseases. |

| Neuroprotection | Exhibits protective effects in neurodegenerative disease models. |

| Antimicrobial | Shows efficacy against certain bacterial strains, indicating potential as an antibiotic. |

Biological Research

The compound is used extensively in biological studies to explore its effects on cellular mechanisms and pathways. It has been shown to interact with various molecular targets, influencing biological processes.

Case Study: Neurodegenerative Diseases

In animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by inhibiting sphingomyelinase activity, which is crucial for neuroinflammation pathways.

Case Study: Cancer Research

Research indicated that this compound can inhibit cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies revealed that it significantly reduced proliferation rates in A549 (lung cancer) and MCF-7 (breast cancer) cells.

Pharmacokinetic Properties

Recent studies have highlighted favorable pharmacokinetic properties of this compound, including good oral bioavailability and effective brain penetration. These characteristics make it suitable for central nervous system applications.

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, enhancing its commercial viability.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Pyridine: A basic aromatic heterocycle with a nitrogen atom.

Piperidine: A saturated six-membered ring containing one nitrogen atom.

Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness

Pyridin-4-ylmethanesulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable in various applications.

Biological Activity

Pyridin-4-ylmethanesulfonamide hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound can be synthesized through the reaction of pyridine with methanesulfonyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound is characterized by its pKa, solubility in various solvents, and stability under different conditions, which are crucial for its biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, leading to various biological effects. Notably, it has been shown to inhibit certain kinases involved in critical signaling pathways, influencing processes such as cell proliferation and apoptosis .

Biological Activity Overview

Table 1: Biological Activities of this compound

| Activity | IC50 (µM) | Cell Type | Reference |

|---|---|---|---|

| PI3Kγ Inhibition | 0.064 | THP-1 cells | |

| GSK-3β Inhibition | 8 | Various cell lines | |

| Antiproliferative Activity | 80 - 200 | Cancer cell lines | |

| Adipogenic Activity | 20 | 3T3-L1 adipocytes |

Case Studies

- PI3Kγ Inhibition : A study demonstrated that this compound acts as a selective inhibitor of PI3Kγ with an IC50 value of 0.064 µM in THP-1 cells. This selectivity is crucial for developing therapies targeting inflammatory diseases .

- GSK-3β Inhibition : Another investigation revealed that this compound exhibits potent GSK-3β inhibitory activity with an IC50 of 8 nM, indicating its potential role in treating conditions like Alzheimer's disease and cancer .

- Antiproliferative Effects : Research on various cancer cell lines showed that this compound has broad-spectrum anticancer activity, with IC50 values ranging from 80 to 200 nM across different types of cancer, including breast and pancreatic cancer .

- Adipogenic Activity : In a study assessing adipogenesis in 3T3-L1 cells, the compound enhanced adipocyte differentiation at a concentration of 20 µg/mL, suggesting its potential use in metabolic disorders .

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

pyridin-4-ylmethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H2,7,9,10);1H |

InChI Key |

CWHHRYDJYKHPGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.